molecular formula C16H15NO2 B186146 N-(4-acetylphenyl)-2-methylbenzamide CAS No. 5116-70-1

N-(4-acetylphenyl)-2-methylbenzamide

Cat. No.: B186146
CAS No.: 5116-70-1
M. Wt: 253.29 g/mol
InChI Key: IYIKQSKTEPKKFM-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-methylbenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-methylbenzamide typically involves the reaction of 4-acetylphenylamine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-acetylphenyl)-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-2-methylbenzamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The acetyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-2-methylbenzamide is unique due to its specific structural features, such as the presence of both an acetyl group and a benzamide moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

N-(4-acetylphenyl)-2-methylbenzamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

This compound is characterized by an acetyl group attached to a phenyl ring and a methyl group on another benzene ring, giving it unique structural properties. The presence of both amide and ketone functional groups contributes to its biological activity.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Acetylation of 2-methylbenzamide : This process typically involves the reaction of 2-methylbenzamide with acetic anhydride or acetyl chloride.
  • Direct condensation : The compound can also be synthesized via the reaction of 4-acetylaniline with 2-methylbenzoyl chloride.

Anti-Cancer Properties

Research has shown that this compound exhibits significant anti-cancer activity. It has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects. The compound's mechanism may involve:

  • Induction of Apoptosis : Studies suggest that it may trigger programmed cell death in cancer cells.
  • Cell Cycle Interference : Evidence indicates that it can disrupt normal cell cycle progression, leading to reduced proliferation rates.

A summary of its anti-cancer activity against different cell lines is presented in Table 1.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.0Induces apoptosis
A549 (Lung Cancer)12.5Cell cycle arrest
HeLa (Cervical Cancer)20.0Apoptotic pathway activation

Enzyme Inhibition

This compound has also been identified as an inhibitor of certain enzymes, particularly those involved in inflammatory processes. For example, it has shown potential as an inhibitor of soluble epoxide hydrolase, which plays a role in hypertension and inflammation.

Case Studies

  • In Vitro Studies : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to a significant increase in LDH enzyme activity, indicating cell membrane damage and apoptosis .
  • Mechanistic Insights : Molecular docking studies have illustrated how the compound interacts with specific biological targets, enhancing our understanding of its binding affinity and specificity.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-11-5-3-4-6-15(11)16(19)17-14-9-7-13(8-10-14)12(2)18/h3-10H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIKQSKTEPKKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366804
Record name N-(4-acetylphenyl)-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5116-70-1
Record name N-(4-acetylphenyl)-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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